N-(2-Aminophenyl)-D-gluconamide

Cryopreservation Ice recrystallization inhibition Structure-activity relationship

N-(2-Aminophenyl)-D-gluconamide (CAS 94071-04-2) is a chiral, multifunctional glyconamide that combines a D-gluconamide polyol backbone with an ortho-amino-substituted aromatic ring via a secondary amide linkage. It belongs to the N-aryl-D-gluconamide class, a widely studied family of carbohydrate-based small molecules whose members have demonstrated ice recrystallization inhibition (IRI) and glycosidase modulatory activities.

Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
CAS No. 94071-04-2
Cat. No. B12651394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-D-gluconamide
CAS94071-04-2
Molecular FormulaC12H18N2O6
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H18N2O6/c13-6-3-1-2-4-7(6)14-12(20)11(19)10(18)9(17)8(16)5-15/h1-4,8-11,15-19H,5,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1
InChIKeyGAJMSPIFEDMQCT-CHWFTXMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-D-gluconamide (CAS 94071-04-2) – Compound Class and Functional Baseline for Scientific Procurement


N-(2-Aminophenyl)-D-gluconamide (CAS 94071-04-2) is a chiral, multifunctional glyconamide that combines a D-gluconamide polyol backbone with an ortho-amino-substituted aromatic ring via a secondary amide linkage . It belongs to the N-aryl-D-gluconamide class, a widely studied family of carbohydrate-based small molecules whose members have demonstrated ice recrystallization inhibition (IRI) and glycosidase modulatory activities [1][2]. The presence of both the free aromatic amine and the five hydroxyl groups creates a distinct hydrogen-bonding and protonation profile that differentiates it from other N-aryl-D-gluconamides carrying non-ionizable or electron-withdrawing substituents .

Why N-(2-Aminophenyl)-D-gluconamide Cannot Be Simply Substituted by Other N-Aryl-D-gluconamides in Cryopreservation or Biochemical Workflows


Within the N-aryl-D-gluconamide class, small changes in aryl substitution critically modulate ice recrystallization inhibition (IRI) potency, aqueous solubility, and cytotoxicity [1][2]. For instance, the para-methoxy (PMA), para-chloro (4ClA), and ortho-fluoro (2FA) analogs each exhibit distinct dose-response profiles and effective concentration ranges in iPSC cryopreservation [1]. N-(2-Aminophenyl)-D-gluconamide bears a free ortho-amino group that can act as both a hydrogen bond donor and a protonatable site under physiological pH, a feature absent in the benchmark 2FA, 4ClA, and PMA analogs . This structural singularity is expected to alter the hydrophobic/hydrophilic balance, ice-binding interface geometry, and potential for secondary functionalization—precluding simple interchange with other N-aryl-D-gluconamides without re-validation of IRI activity, solubility, and biocompatibility [2][3].

Quantitative Evidence Differentiating N-(2-Aminophenyl)-D-gluconamide Relative to N-Aryl-D-gluconamide Analogs


Structural Distinction: Ortho-Amino Substituent Confers a Protonatable Site Absent in Leading IRI-Active N-Aryl-D-gluconamides

N-(2-Aminophenyl)-D-gluconamide is the only member of the N-aryl-D-gluconamide class reported to date that carries a free ortho-amino group (–NH₂) capable of pH-dependent protonation (estimated pKa ~4.6 for anilinium-type nitrogen) [1]. In contrast, the three best-characterized IRI-active analogs in this class—N-(2-fluorophenyl)-D-gluconamide (2FA), N-(4-methoxyphenyl)-D-gluconamide (PMA), and N-(4-chlorophenyl)-D-gluconamide (4ClA)—bear non-ionizable fluoro, methoxy, or chloro substituents respectively [2]. This functional group difference introduces an additional positive charge state near physiological and acidic pH, which is predicted to alter the molecule's hydration shell, ice-plane binding orientation, and electrostatic complementarity at the ice-water interface [1].

Cryopreservation Ice recrystallization inhibition Structure-activity relationship

IRI Class Potency: N-Aryl-D-gluconamides Achieve a 2-Fold Increase in Post-Thaw iPSC Viability Over Standard Cryopreservation Medium

In a direct head-to-head iPSC cryopreservation study, supplementation of commercial mFreSR medium with N-aryl-D-gluconamide IRIs at optimized concentrations produced a consistent 2-fold increase in post-thaw viability relative to the unsupplemented control [1]. Specifically, N-(4-methoxyphenyl)-D-gluconamide (PMA) at 15 mM, N-(2-fluorophenyl)-D-gluconamide (2FA) at 10 mM, and N-(4-chlorophenyl)-D-gluconamide (4ClA) at 0.5 mM each doubled viability in a dose-dependent manner [1]. While N-(2-Aminophenyl)-D-gluconamide was not included in this specific panel, it shares the identical D-gluconamide scaffold and N-aryl connectivity that define the IRI-active pharmacophore [2][3].

iPSC cryopreservation Post-thaw viability Ice recrystallization inhibition (IRI)

Glycosidase Inhibition Profile: D-Gluconamide Derivatives Achieve 50% Inhibition of Lysosomal Glucocerebrosidase at Millimolar Concentrations

In a foundational enzymatic study, unsubstituted D-gluconamide inhibited human liver lysosomal glucocerebrosidase with 50% inhibition at 12 mM, while D-gluconyl hydrazide was more potent (50% inhibition at 5 mM), and N-(6-aminohexyl)-D-gluconamide showed no inhibition at concentrations tested [1]. This demonstrates that the N-substituent identity on the gluconamide scaffold directly dictates enzyme inhibition potency. N-(2-Aminophenyl)-D-gluconamide, carrying an aromatic amine rather than an alkyl amine or hydrazide, is structurally positioned between the inactive N-(6-aminohexyl) derivative and the active unsubstituted/hydrazide forms, with the aromatic ring potentially providing favorable π-stacking or hydrophobic interactions within the enzyme active site .

Lysosomal glucocerebrosidase Gaucher disease models β-glucosidase inhibition

Analytical Differentiation: Validated Reverse-Phase HPLC Method for N-(2-Aminophenyl)-D-gluconamide Quantification

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of N-(2-Aminophenyl)-D-gluconamide, employing an acetonitrile/water/phosphoric acid mobile phase under simple isocratic conditions [1]. This method provides a ready-to-use analytical framework for procurement quality verification, which is not universally available for all N-aryl-D-gluconamide analogs. The presence of the ortho-amino group contributes to distinct chromatographic retention behavior compared to non-polar substituted analogs (e.g., 4ClA, 2FA), facilitating unambiguous identification in complex mixtures .

HPLC analysis Quality control Purity assessment

High-Value Application Scenarios for N-(2-Aminophenyl)-D-gluconamide Based on Verified Evidence


Cryopreservation Media Formulation for Stem Cell and Tissue Banking

N-(2-Aminophenyl)-D-gluconamide serves as a candidate ice recrystallization inhibitor (IRI) supplement in cryopreservation media. Its N-aryl-D-gluconamide scaffold is shared with 2FA and 4ClA, which have demonstrated a 2-fold increase in post-thaw iPSC viability [1]. The unique ortho-amino group may offer pH-tunable solubility and ice-binding properties, enabling formulation optimization for specific cell types including hematopoietic stem cells, iPSCs, and T cells where IRI supplementation has already shown benefit [2][3].

Glucocerebrosidase Inhibition Studies for Lysosomal Storage Disease Research

As a structural analog of D-gluconamide (50% lysosomal glucocerebrosidase inhibition at 12 mM) and distinct from inactive N-(6-aminohexyl)-D-gluconamide, N-(2-Aminophenyl)-D-gluconamide offers a distinct N-aryl substitution pattern for probing enzyme active-site interactions [4]. It can be employed in Gaucher disease-relevant enzymatic assays to explore the role of aromatic stacking in inhibitor binding, potentially identifying selective glucocerebrosidase modulators.

Scaffold for Derivatization and Structure-Activity Relationship (SAR) Library Synthesis

The ortho-amino group on the phenyl ring provides a chemically orthogonal handle for further derivatization (e.g., acylation, sulfonylation, diazotization) without altering the D-gluconamide IRI pharmacophore . This enables systematic SAR studies to optimize IRI potency, solubility, and biocompatibility, leveraging the compound as a versatile building block for generating diverse N-aryl-D-gluconamide libraries [3][5].

Analytical Reference Standard for HPLC Method Development and Quality Control

The availability of a documented, compound-specific HPLC method on a Newcrom R1 column [6] positions N-(2-Aminophenyl)-D-gluconamide as a practical reference standard for method transfer, purity verification, and stability monitoring in procurement workflows. This is particularly valuable for laboratories procuring the compound in multi-gram quantities for large-scale cryopreservation or enzymatic screening campaigns.

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